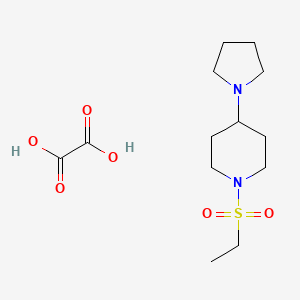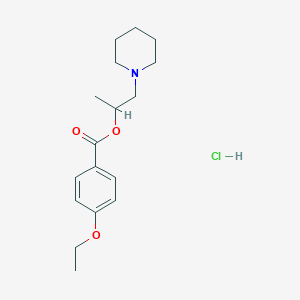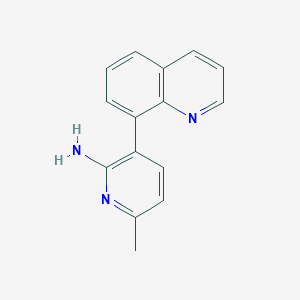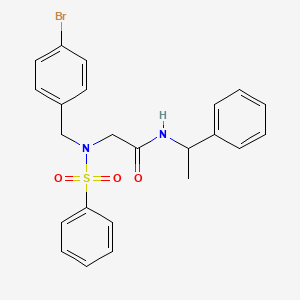![molecular formula C23H20Cl2N2O3 B3973564 N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)
N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide
Overview
Description
N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide, also known as DCFPB or L-754,394, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. It was first synthesized by Merck & Co. in the late 1980s and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide acts as a selective and competitive antagonist of the angiotensin II type 1 receptor. It binds to the receptor and prevents angiotensin II from exerting its effects, including vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. By blocking these effects, this compound can reduce blood pressure and improve cardiac function.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance. It can lower blood pressure by decreasing peripheral resistance, increasing renal blood flow, and reducing aldosterone secretion. In addition, this compound has been shown to improve cardiac function by reducing myocardial hypertrophy and fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide is its high selectivity for the angiotensin II type 1 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a long half-life, which allows for convenient dosing. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide, including:
1. Investigating its potential therapeutic applications in other diseases, such as diabetic nephropathy and pulmonary hypertension.
2. Developing more soluble formulations of this compound to improve its bioavailability and ease of administration.
3. Studying the long-term effects of this compound on cardiovascular function and overall health.
4. Exploring the potential use of this compound in combination with other drugs to improve its efficacy and reduce side effects.
5. Investigating the role of this compound in modulating the immune system and its potential applications in autoimmune diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It works by blocking the angiotensin II receptor and has significant effects on the renin-angiotensin-aldosterone system. While it has several advantages, such as high selectivity and long half-life, it also has limitations, such as poor solubility. There are several potential future directions for research on this compound, including investigating its potential therapeutic applications in other diseases and developing more soluble formulations.
Scientific Research Applications
N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and renal diseases. It works by blocking the angiotensin II receptor, which is responsible for vasoconstriction and sodium retention. By blocking this receptor, this compound can lower blood pressure and reduce the workload on the heart, thereby improving cardiac function.
properties
IUPAC Name |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-2-12-26-23(29)20(27-22(28)15-6-4-3-5-7-15)14-17-9-11-21(30-17)18-10-8-16(24)13-19(18)25/h3-11,13-14H,2,12H2,1H3,(H,26,29)(H,27,28)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMIFPUSDHPUCB-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B3973489.png)
![4-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B3973493.png)
![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
![1-(2-fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973511.png)



![1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973531.png)
![((2S)-1-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3973535.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)

![4-(3-iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3973587.png)